4-Hexyl-2-(3-oxobutyl)cyclohexan-1-one
Description
4-Hexyl-2-(3-oxobutyl)cyclohexan-1-one is a cyclohexanone derivative featuring a hexyl chain at the 4-position and a 3-oxobutyl group at the 2-position.
Properties
CAS No. |
82254-84-0 |
|---|---|
Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
4-hexyl-2-(3-oxobutyl)cyclohexan-1-one |
InChI |
InChI=1S/C16H28O2/c1-3-4-5-6-7-14-9-11-16(18)15(12-14)10-8-13(2)17/h14-15H,3-12H2,1-2H3 |
InChI Key |
XIYPWQCBALRUBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CCC(=O)C(C1)CCC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexyl-2-(3-oxobutyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the Michael addition reaction, where a nucleophile adds to an α,β-unsaturated carbonyl compound. For instance, the reaction between cyclohexanone and methyl vinyl ketone in the presence of a base can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve catalytic processes that ensure high yield and purity. The use of specific catalysts and optimized reaction conditions can facilitate the large-scale synthesis of 4-Hexyl-2-(3-oxobutyl)cyclohexan-1-one .
Chemical Reactions Analysis
Types of Reactions
4-Hexyl-2-(3-oxobutyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-Hexyl-2-(3-oxobutyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hexyl-2-(3-oxobutyl)cyclohexan-1-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 4-Hexyl-2-(3-oxobutyl)cyclohexan-1-one, enabling comparative analysis of their properties and applications:
Cuelure and Raspberry Ketone Derivatives
- Cuelure (4-(3-oxobutyl)phenyl acetate): A phenyl acetate derivative with a 3-oxobutyl group, used as a fruit fly attractant. Unlike 4-Hexyl-2-(3-oxobutyl)cyclohexan-1-one, cuelure’s aromatic ring enhances volatility, making it suitable for pest control .
- Raspberry Ketone (4-(4-hydroxyphenyl)butan-2-one): A natural compound with a hydroxylated phenyl group. Its polarity contrasts with the hexyl chain in the target compound, affecting solubility and bioactivity .
Key Comparison
| Property | 4-Hexyl-2-(3-oxobutyl)cyclohexan-1-one | Cuelure | Raspberry Ketone |
|---|---|---|---|
| Core Structure | Cyclohexanone | Phenyl acetate | Phenyl butanone |
| Functional Groups | Hexyl, 3-oxobutyl | 3-oxobutyl, acetate | Hydroxyphenyl, ketone |
| Volatility | Likely low (long alkyl chain) | High | Moderate |
| Application | Underexplored | Pest attractant | Flavoring agent |
Methoxmetamine
- Structure: 2-(3-methoxyphenyl)-2-(methylamino)cyclohexan-1-one .
- Comparison: Shares the cyclohexanone core but substitutes the hexyl and 3-oxobutyl groups with a methoxyphenyl ring and methylamino group.
Mannich Base Derivatives of Cyclohexanone
- Example : (2E,6E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6-(phenylmethylidene)cyclohexan-1-one .
- Comparison: Features conjugated enone systems and Mannich base substitutions, enhancing antioxidant and anti-inflammatory activity. The target compound lacks conjugation and polar Mannich bases, likely reducing its bioactivity but improving lipid solubility.
Bioactivity Data
Furan-Derived Cyclohexanones (C11, C16)
- Structure : (E)-2-(furan-2-ylmethylene)cyclohexan-1-one (C11) and (2E,6E)-2,6-bis(furan-2-ylmethylene)cyclohexan-1-one (C16) .
- Comparison :
- Extended conjugation via furan rings increases energy density, making these compounds fuel precursors.
- The target compound’s hexyl chain may reduce energy density but improve compatibility with hydrophobic matrices.
Energy Properties
| Compound | Volumetric Energy Density (MJ/L) | Pour Point (°C) |
|---|---|---|
| C11 | 35.2 | -10 |
| C16 | 38.7 | 5 |
| Target | Not reported | Not reported |
Hydroxy-Oxo Cyclohexenones
- Example: 6-Hydroxy-3-oxo-alpha-ionone (4-hydroxy-3,5,5-trimethyl-4-[(1E)-3-oxobut-1-en-1-yl]cyclohex-2-en-1-one) .
- Comparison: Contains hydroxyl and conjugated enone groups, enhancing antioxidant activity.
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